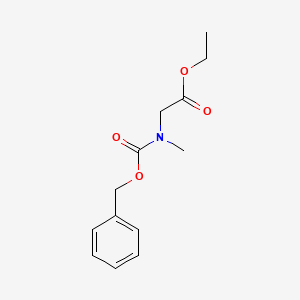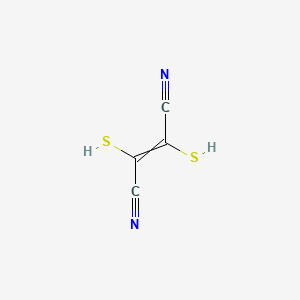
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide is a compound that features a piperidine ring attached to a phthalazine moiety with a bromine atom at the 6-position.
Métodos De Preparación
The synthesis of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide typically involves the following steps:
Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the phthalazine moiety through a nucleophilic substitution reaction, often using piperidine derivatives and suitable catalysts.
Análisis De Reacciones Químicas
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex molecules and as a building block in organic chemistry.
Mecanismo De Acción
The mechanism of action of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in certain bacterial strains, leading to the inhibition of DNA replication and bacterial growth. This interaction is mediated through the binding of the compound to the active site of the enzyme, disrupting its function .
Comparación Con Compuestos Similares
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide can be compared with other similar compounds such as:
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide: This compound also features a piperidine ring and is known for its inhibitory activity against soluble epoxide hydrolase.
N-(piperidine-4-yl) benzamide: This compound has shown cytotoxicity against cancer cells and is structurally similar due to the presence of the piperidine ring.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H15BrN4O |
|---|---|
Peso molecular |
335.20 g/mol |
Nombre IUPAC |
1-(6-bromophthalazin-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-18-14(12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Clave InChI |
MLHRDHSEOVJNIP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=C3C=CC(=CC3=CN=N2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(1-methyl-1H-pyrazol-4-yl)-quinolin-6-yl]-acetic acid hydrazide](/img/structure/B8373364.png)









![7-Chloro-3-(4-fluorophenyl)thieno[3,2-b]pyridine](/img/structure/B8373442.png)



